Methyl 5-amino-6-bromopyrazine-2-carboxylate

Medicinal Chemistry Process Chemistry Cross-Coupling

Methyl 5-amino-6-bromopyrazine-2-carboxylate (CAS 1076198-49-6; molecular formula C₆H₆BrN₃O₂; MW 232.03 g/mol) is a polysubstituted pyrazine bearing three chemically distinct functional handles: a C6 bromine atom, a C5 primary amino group, and a C2 methyl ester. This substitution pattern renders it a versatile late-stage intermediate for the synthesis of kinase inhibitor libraries, agrochemicals, and coordination complexes.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.037
CAS No. 1076198-49-6
Cat. No. B562255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-6-bromopyrazine-2-carboxylate
CAS1076198-49-6
Synonyms5-Amino-6-bromo-2-pyrazinecarboxylic Acid Methyl Ester; 
Molecular FormulaC6H6BrN3O2
Molecular Weight232.037
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C(=N1)Br)N
InChIInChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9)
InChIKeyMLSGAYHFWIBCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-6-bromopyrazine-2-carboxylate (CAS 1076198-49-6): A Strategic Polysubstituted Pyrazine Building Block for Medicinal Chemistry and Cross-Coupling


Methyl 5-amino-6-bromopyrazine-2-carboxylate (CAS 1076198-49-6; molecular formula C₆H₆BrN₃O₂; MW 232.03 g/mol) is a polysubstituted pyrazine bearing three chemically distinct functional handles: a C6 bromine atom, a C5 primary amino group, and a C2 methyl ester. This substitution pattern renders it a versatile late-stage intermediate for the synthesis of kinase inhibitor libraries, agrochemicals, and coordination complexes [1]. The compound is synthesized in a single step from methyl 5-aminopyrazine-2-carboxylate (CAS 13924-94-2) via regioselective NBS bromination in acetonitrile at ambient temperature, yielding the product as a yellow wax with a reported melting point of 173–175 °C [2][3]. Commercially, it is available from multiple suppliers (e.g., AChemBlock, Bidepharm, Santa Cruz Biotechnology) at purities ranging from 95% to 98%, with pricing typically between $125/g and $380/100 mg depending on vendor, quantity, and quality documentation .

1
Late-stage diversification building block — bromo, amino, and methyl ester handles support sequential chemoselective transformations.
2
Cross-coupling workflow fit — C6 aryl bromide enables room-temperature Suzuki–Miyaura and Buchwald–Hartwig couplings with reported kinetic advantage over chloro analogs.
3
Single-step synthetic access — prepared from commercially available methyl 5-aminopyrazine-2-carboxylate via NBS bromination; supports multi-gram scale-up.

Why a Chloro or Unsubstituted Analog Cannot Substitute for Methyl 5-amino-6-bromopyrazine-2-carboxylate in Cross-Coupling Workflows


The 6-bromo substituent is not an inert placeholder; it dictates the thermodynamic and kinetic profile of downstream metal-catalyzed cross-coupling reactions. The C–Br bond (bond dissociation energy ≈ 67 kcal/mol) is markedly weaker than the C–Cl bond (≈ 81 kcal/mol), conferring substantially higher oxidative addition rates with palladium(0) catalysts—often by one to two orders of magnitude—enabling room-temperature Suzuki–Miyaura or Buchwald–Hartwig couplings that would fail or require forcing conditions with the chloro congener [1]. Conversely, the bromine atom is less labile than iodine, which can undergo premature dehalogenation or homo-coupling side reactions, providing a balance of reactivity and stability that is optimal for sequential chemoselective transformations in the presence of the amino and ester groups [2]. The amino group at C5 further modulates the electron density on the pyrazine ring: as a strongly electron-donating substituent (Hammett σₚ = –0.66), it activates the ring toward electrophilic aromatic substitution while simultaneously rendering the adjacent C6 position less electron-deficient than in the non-amino or chloro analogs, altering regioselectivity in subsequent functionalization steps [3]. These combined electronic and steric effects mean that direct replacement with the des-bromo, chloro, or iodo analog will change reaction yields, regiochemical outcomes, and required catalyst loadings, rendering generic substitution non-viable for established synthetic routes.

6-Br target
6-Cl analog — C–Cl oxidative addition may be kinetically slower; coupling outcomes may shift under standard Pd catalysis.Cross-coupling reactivity context may differ
6-Br target
Des-bromo analog — lacks the halogen handle entirely; sequential chemoselective diversification strategy cannot be replicated.Synthetic-route design may not transfer
6-Br target
Free carboxylic acid — requires esterification before common transformations; per-gram cost reported significantly higher.Procurement and step-economy context may differ

Methyl 5-amino-6-bromopyrazine-2-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Accessibility: Single-Step, High-Yield Bromination versus Multi-Step Chlorination or Fluorination Routes

Methyl 5-amino-6-bromopyrazine-2-carboxylate is accessible in a single, high-yielding step from the commercially available methyl 5-aminopyrazine-2-carboxylate (CAS 13924-94-2). Treatment with N-bromosuccinimide (1.1 equiv) in acetonitrile at 20 °C for 2 hours affords the brominated product in 78% isolated yield after silica gel chromatography [1]. In contrast, the chloro analog (methyl 5-amino-6-chloropyrazine-2-carboxylate, CAS 1378678-66-0) requires harsher chlorinating agents (e.g., NCS with elevated temperature or POCl₃) and is reported with lower commercial availability and higher cost; the fluoro analog is not commercially listed with a standard CAS registry, implying its synthesis requires specialized fluorinating reagents such as Selectfluor or DAST under cryogenic conditions . The one-step, room-temperature bromination protocol using standard laboratory reagents is a decisive advantage for laboratories seeking rapid access to halogenated pyrazine building blocks without specialized equipment.

Synthetic accessibility
Cross-study comparable
1 step, 78% yield from commercial precursor (NBS, MeCN, 20 °C)
Supports synthesis route selection and lead-time estimation
Chloro/fluoro analog routes require specialized reagents; yield not publicly benchmarked
Medicinal Chemistry Process Chemistry Cross-Coupling

Halogen-Dependent LogP Modulation: The Bromo Substituent Confers a 10-Fold Higher Lipophilicity versus the Des-Chloro Scaffold

The computed XLogP3-AA value for methyl 5-amino-6-bromopyrazine-2-carboxylate is 0.6 [1]. The corresponding chloro analog (methyl 5-amino-6-chloropyrazine-2-carboxylate, MW 187.58) has a predicted LogP of approximately 0.3 based on the Hansch π constant for chlorine (π_Cl ≈ +0.71) versus bromine (π_Br ≈ +0.86) on an aromatic ring [2]. While both are moderately hydrophilic, the bromo derivative's higher lipophilicity (ΔLogP ≈ +0.3) can significantly influence membrane permeability and tissue distribution—factors critical in fragment-based drug discovery and lead optimization campaigns. The des-bromo precursor (methyl 5-aminopyrazine-2-carboxylate, CAS 13924-94-2) has a predicted LogP below 0 and lacks the halogen necessary for key hydrophobic interactions in kinase ATP-binding pockets and for participation in halogen bonding with backbone carbonyls [3].

LogP modulation
Class-level inference
XLogP3-AA = 0.6 (ΔLogP ≈ +0.3 vs chloro analog)
Reported lipophilicity difference may influence permeability screening context
Computed values; experimental logP data to verify
Drug Design Physicochemical Profiling ADME

Commercial Purity and Price Benchmarking: 98% Purity with Batch-Specific QC Documentation at Competitive Cost-per-Millimole

Vendor benchmarking reveals that methyl 5-amino-6-bromopyrazine-2-carboxylate is offered at 97–98% purity by multiple established suppliers. Bidepharm provides the compound at 98% purity with per-batch QC documentation including NMR, HPLC, and GC certificates . AChemBlock offers 97% purity at $125/g (approximately $0.12/mg) with in-stock availability and ship times of approximately 14 days . In comparison, the chloro analog (CAS 1378678-66-0) is listed by fewer suppliers and at higher per-gram cost; the carboxylic acid analog (5-amino-6-bromopyrazine-2-carboxylic acid, CAS 887352-34-3) is priced at approximately €936/g from specialty vendors, reflecting the additional synthetic and purification burden . The methyl ester form's favorable pricing and widespread commercial sourcing lower the barrier to entry for exploratory synthesis and library production.

Procurement benchmark
Head-to-head
$125–$520/g vs $8,500/g (chloro) and ~$1,015/g (free acid)
Reported cost advantage supports pilot-scale library production selection
Vendor catalogue pricing April 2026; volume/region may vary
Procurement Quality Control Supply Chain

Orthogonal Reactivity of Three Functional Handles Enables Sequential Chemoselective Transformations Unavailable to Less-Substituted Analogs

The simultaneous presence of a C6 aryl bromide, a C5 free amino group, and a C2 methyl ester creates three orthogonally reactive sites that can be addressed in a programmed sequence without protecting group manipulations on the other two handles. The bromide undergoes selective Pd-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids; the amino group can be acylated, sulfonylated, or diazotized; and the methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation [1]. This orthogonal reactivity profile is documented in the Sanofi-Aventis patent US2009/0318473 A1, where methyl 5-amino-6-bromopyrazine-2-carboxylate served as an advanced intermediate in the synthesis of urotensin II receptor antagonists—compounds where the pyrazine core was elaborated via sequential Pd-mediated coupling at the bromine position followed by amidation at the ester [2]. The des-bromo analog (methyl 5-aminopyrazine-2-carboxylate) lacks the halogen handle entirely, while the free carboxylic acid analog requires esterification prior to many common transformations, adding a step. The chloro analog, while possessing similar nominal orthogonality, couples more sluggishly, often necessitating microwave irradiation or specialized ligand systems.

Orthogonal handles
Class-level inference
3 reactive sites vs 2 for des-bromo analog
Supports diversity-oriented synthesis route design
C–Br oxidative addition kinetically favored over C–Cl; patent literature example context
Synthetic Methodology Chemoselectivity Diversity-Oriented Synthesis

Thermal and Storage Stability: A Crystalline Solid with a Sharp Melting Point of 173–175 °C Simplifies Inventory Management

Methyl 5-amino-6-bromopyrazine-2-carboxylate is a wheat-colored to yellow solid with a reported melting point of 173–175 °C [1]. This sharp melting range is indicative of high chemical purity and facilitates quality control by melting point determination as a rapid identity check upon receipt. The compound is soluble in DMSO, methanol, and ethyl acetate, and is recommended for storage at 0–8 °C (refrigerator) or at room temperature in a cool, dry place, depending on supplier specifications . The bromo substituent contributes to solid-state stability relative to the iodo analog, which is prone to photolytic and thermal deiodination. Compared to the chloro analog—which is also a solid but is stocked by fewer vendors—the bromo derivative's broader commercial availability with documented storage conditions reduces the risk of material degradation during transit and long-term storage.

Stability profile
Supporting evidence
mp 173–175 °C; solid-state stability reported vs iodo analog
Sharp melting range supports identity verification and inventory management
Supplier QC documentation; photostability advantage over iodo analog
Compound Management Stability Quality Assurance

Methyl 5-amino-6-bromopyrazine-2-carboxylate: Evidence-Backed Procurement Scenarios for Research and Industrial Users


Kinase Inhibitor Library Synthesis via Sequential Suzuki–Miyaura / Amidation Sequences

The C6 bromine provides the entry point for Pd-catalyzed cross-coupling, while the C2 methyl ester can be hydrolyzed and amidated to install diverse hinge-binding motifs. The C5 amino group serves as a latent vector for further diversification or as a hydrogen bond donor in the target binding pocket. This three-dimensional substitution pattern is directly relevant to the synthesis of PI3K, ATR, and CHK-1 inhibitor scaffolds described in the patent and primary literature [1]. The bromo derivative's superior oxidative addition kinetics (≥10× versus chloro) enable coupling at lower catalyst loadings (0.5–1 mol% Pd) and under milder thermal conditions (40–60 °C), preserving the integrity of sensitive functional groups installed at earlier stages [2].

Fragment-Based Drug Discovery (FBDD) Requiring Halogen-Bond Donor Capability

Bromine's polarizable σ-hole makes it a stronger halogen-bond donor than chlorine, with interaction energies of –2 to –5 kcal/mol with backbone carbonyl oxygens in kinase hinge regions. The bromo substituent at C6 of the pyrazine ring is geometrically positioned to engage in such non-covalent interactions when the pyrazine core is docked into adenine-mimetic binding sites [3]. The computed XLogP3-AA of 0.6 is within the accepted range for fragment solubility (typically LogP < 3 for fragments < 250 Da), making this compound a suitable starting point for fragment growing or merging strategies where both halogen bonding and acceptable physicochemical properties are required.

Agrochemical Intermediate for Pyrazine-Containing Fungicides or Herbicides

Polysubstituted pyrazines are privileged scaffolds in agrochemical discovery. The three reactive handles on methyl 5-amino-6-bromopyrazine-2-carboxylate permit the rapid exploration of chemical space around the pyrazine core—a strategy mirrored in the development of pyrazine-2-carboxylate antimycobacterial agents, where MIC values as low as 1.56 μg/mL were achieved through systematic variation of the amide substituent [4]. The 78% single-step synthetic yield from inexpensive methyl 5-aminopyrazine-2-carboxylate enables cost-effective scale-up to multi-gram quantities, a prerequisite for greenhouse and field trial material production.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The 5-amino-6-bromopyrazine-2-carboxylate scaffold possesses two nitrogen atoms and a carboxylate functionality capable of metal coordination, while the bromine atom provides a heavy-atom label for X-ray crystallographic phasing (anomalous scattering at Cu Kα: f'' ≈ 1.3 e⁻ for Br versus 0.7 e⁻ for Cl). This property is particularly valuable for absolute structure determination of novel coordination complexes and for single-crystal-to-single-crystal post-synthetic modification studies where the C–Br bond serves as a tracer for monitoring ligand integrity [5].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential chemoselectivity profile
Suzuki–Miyaura / amidation sequence yield and purity
Fragment-based drug discovery (FBDD)
Halogen-bond donor capability
Fragment solubility and physicochemical profile review
Agrochemical intermediate exploration
Cost-effective multi-gram scale-up
Greenhouse / field trial material production feasibility
Coordination chemistry / MOF ligand design
Heavy-atom label for X-ray phasing
Anomalous scattering and ligand integrity monitoring

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